molecular formula C24H17BrN6S B12725594 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methylphenyl)- CAS No. 109322-27-2

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methylphenyl)-

Cat. No.: B12725594
CAS No.: 109322-27-2
M. Wt: 501.4 g/mol
InChI Key: JJBAEQGORYXLIS-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methylphenyl)- is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione derivatives typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents. The specific synthetic route for this compound would likely involve the following steps:

    Formation of the hydrazine derivative: This can be achieved by reacting an appropriate amine with hydrazine hydrate.

    Cyclization: The hydrazine derivative is then cyclized with carbon disulfide under basic conditions to form the triazole ring.

    Functionalization: The resulting triazole is further functionalized with the indoloquinoxaline and methylphenyl groups through various organic reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production of such complex compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the triazole ring or attached functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halides or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, 3H-1,2,4-Triazole-3-thione derivatives are used as building blocks for the synthesis of more complex molecules. They are also studied for their unique electronic properties and potential as catalysts in various reactions.

Biology

Biologically, these compounds are investigated for their antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is known to enhance the biological activity of many compounds.

Medicine

In medicine, triazole derivatives are explored for their potential as therapeutic agents. They are studied for their ability to inhibit enzymes, modulate receptors, and interact with various biological targets.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione derivatives involves their interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    Benzotriazole: Another triazole derivative with applications in corrosion inhibition and other fields.

    Tetrazole: A related compound with a four-membered nitrogen ring, known for its use in pharmaceuticals and explosives.

Uniqueness

The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methylphenyl)- lies in its complex structure, which combines the triazole ring with indoloquinoxaline and methylphenyl groups. This combination can lead to unique electronic properties and biological activities not seen in simpler triazole derivatives.

Properties

CAS No.

109322-27-2

Molecular Formula

C24H17BrN6S

Molecular Weight

501.4 g/mol

IUPAC Name

3-[(9-bromoindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H17BrN6S/c1-14-6-9-16(10-7-14)31-21(28-29-24(31)32)13-30-20-11-8-15(25)12-17(20)22-23(30)27-19-5-3-2-4-18(19)26-22/h2-12H,13H2,1H3,(H,29,32)

InChI Key

JJBAEQGORYXLIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

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